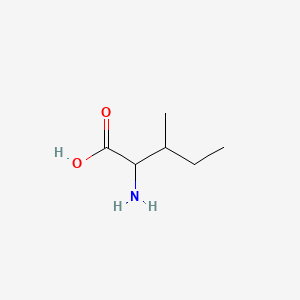

5-(furan-2-yl)-1,2-oxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-(furan-2-yl)-1,2-oxazole-3-carboxamide” is a compound that contains a furan ring and an oxazole ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Oxazole is a heterocyclic compound containing an oxygen atom, a nitrogen atom, and three carbon atoms in a five-membered ring.

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, furan and oxazole rings are commonly synthesized through cyclization reactions. For example, furan can be synthesized from 1,4-diketones via acid-catalyzed cyclization .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a furan ring attached to an oxazole ring. The exact structure would depend on the position of the attachment and the orientation of the rings .

Chemical Reactions Analysis

The chemical reactivity of “this compound” would likely be influenced by the presence of the furan and oxazole rings. Furan rings are known to undergo reactions such as electrophilic substitution and oxidation . Oxazole rings can participate in various reactions, including nucleophilic substitution and ring-opening reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . The properties of oxazole would also contribute to the overall properties of the compound .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . The future research directions for “5-(furan-2-yl)-1,2-oxazole-3-carboxamide” could involve exploring these applications further.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves the reaction of furan-2-carboxylic acid with hydroxylamine hydrochloride to form furan-2-carboxylic acid hydroxamic acid. This intermediate is then reacted with ethyl chloroformate to form ethyl N-(furan-2-yl)-2-oxazole-3-carboxamide, which is subsequently hydrolyzed to yield the final product.", "Starting Materials": [ "Furan-2-carboxylic acid", "Hydroxylamine hydrochloride", "Ethyl chloroformate" ], "Reaction": [ "Step 1: Furan-2-carboxylic acid is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form furan-2-carboxylic acid hydroxamic acid.", "Step 2: Ethyl chloroformate is added to the reaction mixture to form ethyl N-(furan-2-yl)-2-oxazole-3-carboxamide.", "Step 3: The intermediate product is hydrolyzed using a strong base such as sodium hydroxide to yield the final product, 5-(furan-2-yl)-1,2-oxazole-3-carboxamide." ] } | |

Numéro CAS |

1098361-48-8 |

Formule moléculaire |

C8H6N2O3 |

Poids moléculaire |

178.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.